1-Acetyl-6-methyl-1H-indazole-3-carbonitrile is a compound of significant interest in organic chemistry, particularly due to its potential applications in medicinal chemistry. It belongs to the indazole family, which is known for various biological activities, including anticancer properties. The compound's structure features an acetyl group and a cyano group, contributing to its reactivity and utility in synthesizing more complex organic molecules.
This compound can be classified as a substituted indazole derivative. Indazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. The specific structure of 1-acetyl-6-methyl-1H-indazole-3-carbonitrile positions it within the broader category of indazole-based compounds that exhibit diverse pharmacological profiles. Its synthesis and subsequent reactions have been explored in various studies, highlighting its role as a versatile building block in organic synthesis and medicinal chemistry .
The synthesis of 1-acetyl-6-methyl-1H-indazole-3-carbonitrile can be achieved through several methodologies, often involving the reaction of indole derivatives with cyanoacetic acid or related compounds. A notable method includes the reaction of 6-methylindazole with acetic anhydride followed by the introduction of a cyano group via nucleophilic substitution or condensation reactions .
Key steps in the synthesis process may include:
1-Acetyl-6-methyl-1H-indazole-3-carbonitrile can participate in several chemical reactions:
The reactivity of this compound is largely attributed to its functional groups, particularly the cyano and acetyl moieties, which can facilitate various pathways depending on reaction conditions .
The mechanism of action for compounds like 1-acetyl-6-methyl-1H-indazole-3-carbonitrile often involves interactions with biological targets such as enzymes or receptors. For example, indazole derivatives have been studied for their ability to inhibit certain kinases involved in cancer progression. The proposed mechanism typically includes:
Data from biological assays suggest that modifications on the indazole core can significantly influence potency and selectivity towards specific targets .
The physical properties of 1-acetyl-6-methyl-1H-indazole-3-carbonitrile include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
The primary applications of 1-acetyl-6-methyl-1H-indazole-3-carbonitrile lie within medicinal chemistry. It serves as:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a subject of ongoing interest in pharmaceutical development .
Indazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural similarity to endogenous purine bases. The bicyclic framework, comprising a fused benzene and pyrazole ring, provides a rigid platform for spatial orientation of pharmacophoric groups, enabling targeted interactions with diverse biological macromolecules. This molecular architecture facilitates key binding mechanisms such as π-π stacking, hydrogen bonding, and hydrophobic interactions within enzyme active sites and receptor domains. The significance of this core is evidenced by its incorporation into over 43 clinical or investigational therapeutics, including FDA-approved agents like the PARP inhibitor niraparib (ovarian cancer), multi-kinase inhibitor pazopanib (renal cell carcinoma), and ALK inhibitor entrectinib (NSCLC) [2] [6]. Indazole-based compounds demonstrate broad bioactivity spectra spanning oncology (targeting Bcl-2, p53/MDM2, and tyrosine kinases), inflammation (COX inhibition), and infectious diseases, validating their therapeutic versatility [2] . Their synthetic tractability further enhances utility in structure-activity relationship (SAR) explorations, enabling systematic optimization of potency, selectivity, and pharmacokinetic parameters [6] [8].
Table 1: Clinically Utilized Indazole Derivatives and Their Therapeutic Applications
Compound Name | Primary Therapeutic Target | Clinical Application |
---|---|---|
Pazopanib | Multi-tyrosine kinases (VEGFR, PDGFR) | Renal cell carcinoma |
Niraparib | PARP1/PARP2 | Ovarian, breast, and prostate cancers |
Entrectinib | ALK/ROS1/NTRK | Non-small cell lung cancer (NSCLC) |
Granisetron | Serotonin 5-HT₃ receptor | Chemotherapy-induced nausea/vomiting |
Benzydamine | Inflammatory mediators | Topical anti-inflammatory/analgesic |
The bioactivity of indazole derivatives is profoundly influenced by substituents at key positions, with 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile (CAS 1788043-95-7, C₁₁H₉N₃O, MW 199.21 g/mol) exemplifying strategic functionalization [1] [3]. Each group contributes distinct physicochemical and steric properties governing target engagement:
N1-Acetyl Group (CH₃C=O): This electron-withdrawing acyl moiety locks tautomerism at N1, ensuring consistent hydrogen-bonding patterns crucial for binding reproducibility. It enhances metabolic stability by shielding the labile N-H bond while moderately increasing lipophilicity (log P). In analogues like antitumor compound 6o, acetyl substitution correlates with improved cell permeability and kinase inhibitory activity by facilitating interactions with hinge regions of ATP-binding sites [2] [8]. Weinreb amide methodologies enable efficient synthesis of 3-acylindazoles, underscoring the acetyl group's synthetic accessibility [8].
C6-Methyl Group (CH₃): Positioned ortho to the pyrazole nitrogen, this electron-donating alkyl substituent induces subtle electronic perturbations across the indazole π-system. It enhances membrane penetration via lipophilicity increments (Δlog P ≈ +0.5–0.7) and provides steric occlusion to modulate substrate selectivity. In MTT assays, C6-methylated indazoles exhibit amplified cytotoxic effects against K562 leukemia cells (IC₅₀ 5.15 µM for 6o), attributed to optimized hydrophobic pocket occupancy in Bcl-2 family proteins [2] [4].
C3-Cyano Group (C≡N): A strong hydrogen-bond acceptor and linear dipole, this group augments affinity for catalytic residues in oxidoreductases and kinases. It reduces basicity at adjacent N2, favoring unprotonated states at physiological pH for CNS penetration. The cyano group's compact size allows deep access to sterically constrained pockets, as demonstrated in indazole-3-carbonitriles inhibiting p53/MDM2 interactions [2] [6]. Quantitative structure-activity relationship (QSAR) models indicate cyano-substituted indazoles improve ligand efficiency metrics by >15% versus halogenated counterparts [4].
Table 2: Contributions of Functional Groups in 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile
Functional Group | Position | Electronic Effect | Key Bioactive Contributions |
---|---|---|---|
Acetyl | N1 | Electron-withdrawing | Tautomer stabilization, metabolic resistance, H-bonding |
Methyl | C6 | Electron-donating | Lipophilicity enhancement, steric occlusion |
Cyano | C3 | Strong dipole, H-bond acceptor | Target affinity, reduced basicity, membrane permeation |
Indazoles exhibit prototropic tautomerism between 1H- and 2H-forms, governed by thermodynamic stability and solvent effects. The 1H-tautomer predominates (>95% in nonpolar solvents) due to resonance stabilization where the pyrrolic nitrogen (N1) donates its lone pair to the pyridinic nitrogen (N2), creating an aromatic 10 π-electron system [6]. X-ray crystallography confirms 1H-indazoles adopt planar conformations with bond lengths consistent with delocalization. Substituents critically modulate tautomeric equilibria:
Positional isomerism further influences bioactivity. For 6-methylindazole-3-carbonitrile (858227-54-0), methylation at C6 versus C4 or C7 alters electronic distribution, evidenced by NMR chemical shifts (C6-H δ ≈ 7.25 ppm vs. C7-H δ ≈ 7.85 ppm) [4]. In Suzuki coupling reactions, C5-brominated indazoles yield 3,5-disubstituted derivatives with superior antitumor activity (e.g., HepG2 IC₅₀ = 3.32 µM for 5k) compared to C4/C6 isomers, underscoring regiochemistry's role in pharmacophore optimization [2] [8]. Synthetic protocols thus prioritize regioselective methods like PdCl₂(dppf)₂-catalyzed cross-coupling to ensure positional fidelity [2].
Table 3: Stability and Reactivity of Indazole Tautomers
Property | 1H-Indazole | 2H-Indazole |
---|---|---|
Thermodynamic Stability | ΔG ≈ 0 kcal/mol (Reference) | ΔG ≈ +3.1 kcal/mol |
NMR N-H Chemical Shift | δ 10–13 ppm (Broad) | δ 7–9 ppm (Sharp) |
Effect of N1-Acetylation | Tautomer locked | Not applicable |
Synthetic Yield | >90% (Pd-catalyzed cyclization) | <10% (phosphine-mediated reduction) |
Note: Data compiled from synthesis and stability studies in [4] [6] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7